N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety and a pyridazine ring fused to a cycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the pyridazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzimidazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
2-Benzimidazolinone: A simpler benzimidazole compound with distinct biological activities.
Uniqueness
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H25N5O2/c1-25-18-10-6-5-9-17(18)23-19(25)11-12-22-20(27)14-26-21(28)13-15-7-3-2-4-8-16(15)24-26/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3,(H,22,27) |
InChI Key |
UYISKOASYNAEMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
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